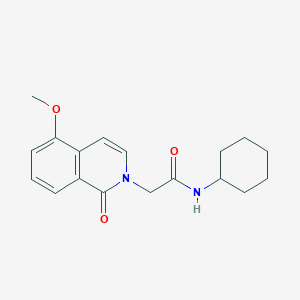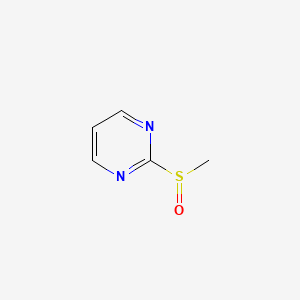
2-(Méthylsulfinyl)pyrimidine
Vue d'ensemble
Description
2-(Methylsulfinyl)pyrimidine is an organic compound with the molecular formula C5H6N2OS It is a pyrimidine derivative where a methylsulfinyl group is attached to the second position of the pyrimidine ring
Applications De Recherche Scientifique
2-(Methylsulfinyl)pyrimidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
Target of Action
The primary target of 2-(Methylsulfinyl)pyrimidine is the trophoblast antigen 2 (TROP2), a cell-surface antigen . TROP2 is overexpressed in a variety of human epithelial cancers, including breast, lung, gastric, colorectal, pancreatic, prostatic, cervical, head-and-neck, and ovarian carcinomas . Elevated TROP2 expression is associated with tumor invasion, aggression, progression, and metastasis .
Biochemical Pathways
2-(Methylsulfinyl)pyrimidine is involved in the purine and pyrimidine biosynthesis pathways . These pathways are crucial for the synthesis of nucleotides, which are used as substrates in the biosynthesis of the nucleic acids RNA and DNA, in regulation of enzymatic reactions, and as a source of energy .
Pharmacokinetics
The pharmacokinetic profile of 2-(Methylsulfinyl)pyrimidine, as part of the ADC SKB264, has been studied in cynomolgus monkeys . After administration, the serum or plasma concentration/exposure of SKB264 increased proportionally with increasing dosage from 1 to 10 mg/kg . The linker stability of SKB264 was significantly enhanced as shown by a prolonged payload half-life in vivo .
Result of Action
The result of the action of 2-(Methylsulfinyl)pyrimidine, as part of the ADC SKB264, is significant inhibition of tumor growth in a dose-dependent manner in both cell-derived xenograft (CDX) and patient-derived xenograft (PDX) models . In vitro, SKB264 and SKB264 monoclonal antibody (mAb) had similar internalization abilities and binding affinities to TROP2 .
Action Environment
The action of 2-(Methylsulfinyl)pyrimidine can be influenced by environmental factors such as the stability of the compound in circulation . For instance, the 2-(Methylsulfinyl)pyrimidine linker in SKB264 increases stability in circulation compared to sacituzumab govitecan . This increased stability results in a longer half-life and a stronger targeting effect, suggesting better therapeutic potential .
Analyse Biochimique
Biochemical Properties
2-(Methylsulfinyl)pyrimidine has been evaluated as a covalent warhead for the mild, chemoselective, and metal-free cysteine S-arylation . It reacts rapidly with cysteine, resulting in stable S-heteroarylated adducts at neutral pH . This interaction with cysteine residues suggests that 2-(Methylsulfinyl)pyrimidine may interact with a variety of enzymes, proteins, and other biomolecules that contain this amino acid.
Cellular Effects
This ADC has demonstrated promising antitumor efficacy, suggesting that 2-(Methylsulfinyl)pyrimidine may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 2-(Methylsulfinyl)pyrimidine is primarily related to its role as a covalent warhead for cysteine S-arylation . This process involves the formation of a stable S-heteroarylated adduct at neutral pH, which may influence the activity of target proteins and enzymes .
Temporal Effects in Laboratory Settings
It has been noted that 2-(Methylsulfinyl)pyrimidine reacts rapidly with cysteine , suggesting that its effects may be observed shortly after exposure
Dosage Effects in Animal Models
In animal models, the effects of the ADC SKB264, which uses 2-(Methylsulfinyl)pyrimidine as a linker, have been studied . The serum or plasma concentration/exposure of SKB264 in cynomolgus monkeys increased proportionally with increasing dosage from 1 to 10 mg/kg
Metabolic Pathways
Given its interaction with cysteine, it may be involved in pathways related to protein modification and function .
Subcellular Localization
Given its role in protein arylation, it may be localized to areas of the cell where protein synthesis and modification occur
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method includes the reaction of a 2-halopyrimidine derivative with sodium methanethiolate (MeSNa), followed by oxidation of the resulting 2-(methylthio)pyrimidine using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods: Industrial production methods for 2-(Methylsulfinyl)pyrimidine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Methylsulfinyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The compound can be reduced to 2-(methylthio)pyrimidine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methanethiolate, various nucleophiles.
Major Products:
Oxidation: 2-(Methylsulfonyl)pyrimidine.
Reduction: 2-(Methylthio)pyrimidine.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
2-(Methylthio)pyrimidine: Similar structure but with a methylthio group instead of a methylsulfinyl group.
2-(Methylsulfonyl)pyrimidine: An oxidized form of 2-(Methylsulfinyl)pyrimidine with a sulfonyl group.
Uniqueness: 2-(Methylsulfinyl)pyrimidine is unique due to its specific chemical reactivity and the presence of the methylsulfinyl group, which imparts distinct properties compared to its analogs. This uniqueness makes it valuable in various chemical and biological applications, where its specific reactivity can be leveraged for targeted modifications and interactions .
Propriétés
IUPAC Name |
2-methylsulfinylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2OS/c1-9(8)5-6-3-2-4-7-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMNQZSYAOWVPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=NC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
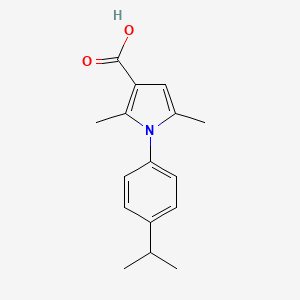
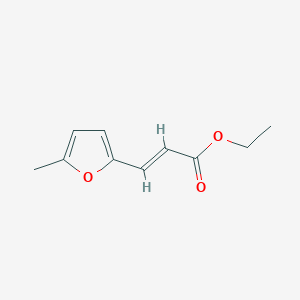


![N-(1-cyano-2-phenylethyl)-2-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2374662.png)
ammoniumolate](/img/structure/B2374663.png)
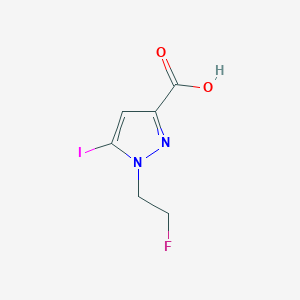


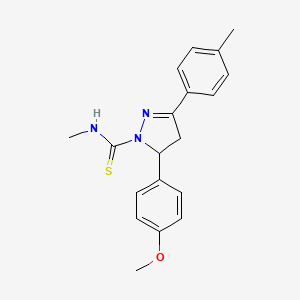
![2-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]-nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-methylpentanoic acid](/img/structure/B2374674.png)

